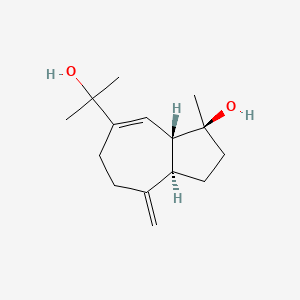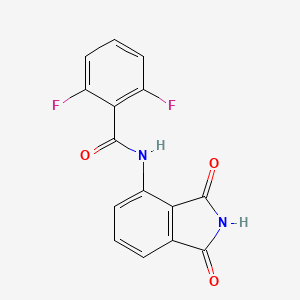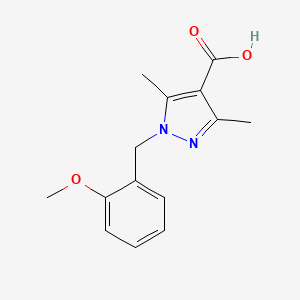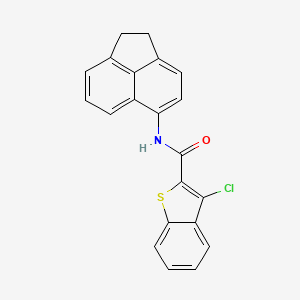
4beta,12-Dihydroxyguaian-6,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4beta,12-Dihydroxyguaian-6,10-diene is a natural terpene isolated from the rhizomes of Alisma orientale . This compound belongs to the class of terpenoids and has a molecular formula of C15H24O2 with a molecular weight of 236.35 g/mol . It is known for its biological activities and is used primarily in scientific research.
Méthodes De Préparation
4beta,12-Dihydroxyguaian-6,10-diene is typically isolated from the rhizomes of Alisma orientale . The isolation process involves extraction using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using techniques like high-performance liquid chromatography (HPLC) and confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses .
Analyse Des Réactions Chimiques
4beta,12-Dihydroxyguaian-6,10-diene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
4beta,12-Dihydroxyguaian-6,10-diene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4beta,12-Dihydroxyguaian-6,10-diene involves its interaction with bacterial cell membranes, leading to disruption of membrane integrity and inhibition of bacterial growth . The compound targets specific enzymes and pathways involved in bacterial cell wall synthesis, thereby exerting its antibacterial effects .
Comparaison Avec Des Composés Similaires
4beta,12-Dihydroxyguaian-6,10-diene is unique due to its specific structure and biological activities. Similar compounds include other terpenoids isolated from Alisma orientale, such as alisol B, alisol C, and alismoxide . These compounds share similar structural features but differ in their specific functional groups and biological activities . For example, alisol B and alisol C have been studied for their anti-inflammatory and hepatoprotective effects, while alismoxide has shown potential as an antifungal agent .
Propriétés
IUPAC Name |
(1S,3aR,8aS)-7-(2-hydroxypropan-2-yl)-1-methyl-4-methylidene-2,3,3a,5,6,8a-hexahydroazulen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-10-5-6-11(14(2,3)16)9-13-12(10)7-8-15(13,4)17/h9,12-13,16-17H,1,5-8H2,2-4H3/t12-,13-,15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQJVLQILKBDAA-YDHLFZDLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2C1C=C(CCC2=C)C(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]2[C@@H]1C=C(CCC2=C)C(C)(C)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-2-[4-(trifluoromethyl)phenyl]oxirane](/img/structure/B2687262.png)

![(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B2687265.png)
![1-(2-Fluorophenyl)-2-[(4-methylphenyl)sulfonyl]ethanone](/img/structure/B2687267.png)
![2-chloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2687269.png)
![N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2687271.png)
![2-(3-formyl-1H-indol-1-yl)-N-[2-(3-methylphenyl)ethyl]acetamide](/img/structure/B2687272.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2687273.png)
![N-{[4-(dimethylcarbamoyl)phenyl]methyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2687275.png)

![2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B2687279.png)
![5-(2-Chloroethyl)-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraen-3-amine](/img/structure/B2687281.png)
![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2687282.png)

